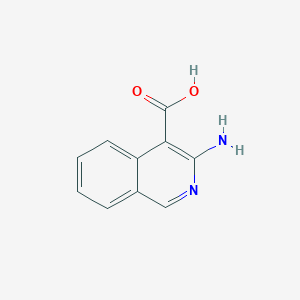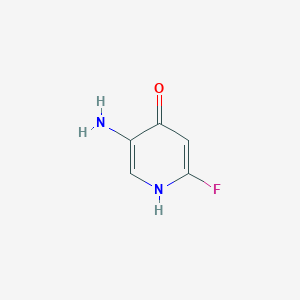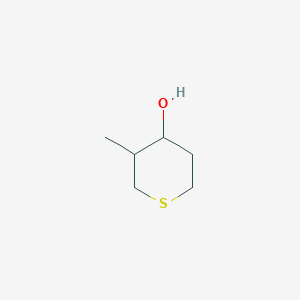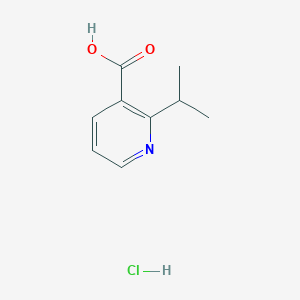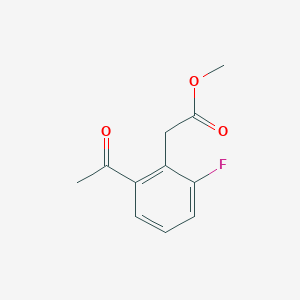
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine is an organic compound with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . This compound is characterized by a pyrrolidine ring substituted with four methyl groups and an amine group attached to the methylene carbon. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitroxide back to the amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine and its derivatives involves interactions with various molecular targets. For example, nitroxide radicals derived from this compound can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . The molecular pathways involved include the modulation of redox-sensitive signaling pathways and the inhibition of oxidative stress-induced cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-methylpyridin-2-yl)methanamine: Another amine with a similar structure but different functional groups, leading to different reactivity and applications.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: A compound with a pyrrolidine ring and boronic ester groups, used in different synthetic applications.
Uniqueness
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine is unique due to its highly substituted pyrrolidine ring, which provides steric hindrance and stability to its derivatives. This makes it particularly useful in the synthesis of stable nitroxide radicals and other applications where stability is crucial .
Eigenschaften
Molekularformel |
C9H20N2 |
|---|---|
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
(2,2,5,5-tetramethylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-7(6-10)9(3,4)11-8/h7,11H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
YSRBXNPQMZXJNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(N1)(C)C)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
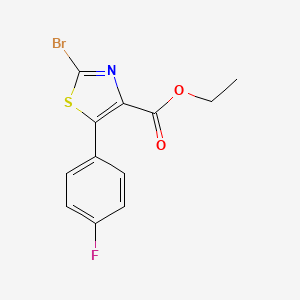
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
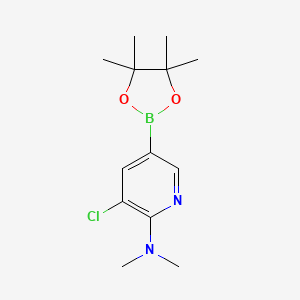
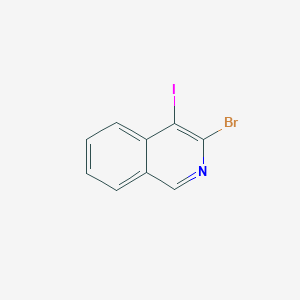

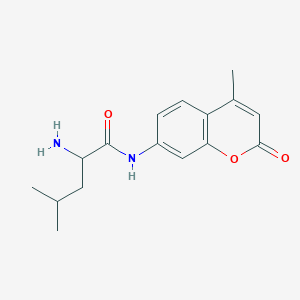
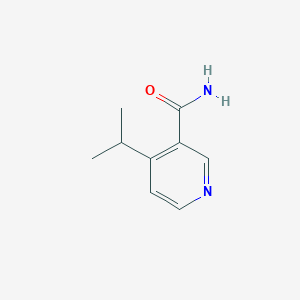
![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
